3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid
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Overview
Description
3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group and a chlorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid typically involves the protection of the amine group with a BOC group, followed by chlorination and carboxylation reactions. One common method involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Chlorination: The protected amine is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Carboxylation: The chlorinated intermediate is finally carboxylated using carbon dioxide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atom.
Deprotection Reactions: The free amine derivative.
Coupling Reactions:
Scientific Research Applications
3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for drug candidates targeting various diseases.
Materials Science: Utilized in the development of novel polymers and materials with specific properties.
Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, while in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The BOC group provides stability during synthetic transformations, and its removal under acidic conditions reveals the reactive amine group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
3-(BOC-Aminophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
4-Chloro-3-nitrobenzoic acid: Contains a nitro group instead of a BOC-protected amine.
3-(BOC-Aminophenyl)acetic acid: Similar but with an acetic acid moiety instead of a benzoic acid.
Uniqueness
3-(3-BOC-Aminophenyl)-4-chlorobenzoic acid is unique due to the combination of a BOC-protected amine and a chlorine-substituted benzoic acid core. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-chloro-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-10-12(16(21)22)7-8-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNYLLNIXNVMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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